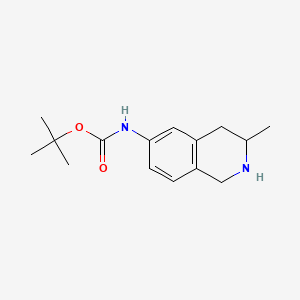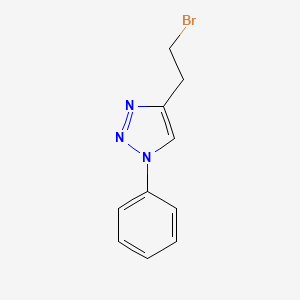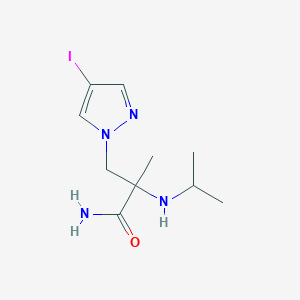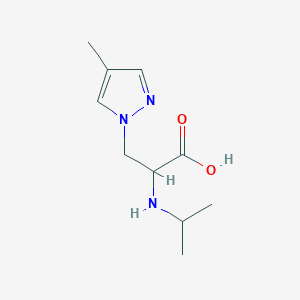
(2-Methyloxolan-2-yl)methanesulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyloxolan-2-yl)methanesulfonylchloride is an organosulfur compound with the molecular formula C6H11ClO3S. It is a colorless liquid that is soluble in polar organic solvents but reactive towards water, alcohols, and many amines. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methyloxolan-2-yl)methanesulfonylchloride can be synthesized through the reaction of methanesulfonic acid with thionyl chloride. The reaction is carried out by heating methanesulfonic acid to 95°C and adding thionyl chloride over a period of 4 hours. The temperature is maintained at 95°C throughout the addition and for 3.5 hours after completion. The product is then distilled under reduced pressure to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve the chlorination of methanesulfonic acid with thionyl chloride or phosgene. These methods are preferred due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
(2-Methyloxolan-2-yl)methanesulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form methanesulfonates.
Elimination Reactions: It can undergo elimination reactions to form sulfene.
Reduction Reactions: It can be reduced to form methanesulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, non-nucleophilic bases, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .
Major Products Formed
The major products formed from reactions involving this compound include methanesulfonates, sulfene, and methanesulfonic acid .
Scientific Research Applications
(2-Methyloxolan-2-yl)methanesulfonylchloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of methanesulfonates and other organosulfur compounds.
Biology: It is used in the modification of biomolecules and the study of biological pathways.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (2-Methyloxolan-2-yl)methanesulfonylchloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. The molecular targets and pathways involved in its reactions include the formation of methanesulfonates and the generation of sulfene .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the oxolane ring.
(5-Methyloxolan-2-yl)methanesulfonyl chloride: Similar structure with a different position of the methyl group on the oxolane ring.
(4-Methyloxolan-2-yl)methanesulfonyl chloride: Another similar compound with a different methyl group position.
Uniqueness
(2-Methyloxolan-2-yl)methanesulfonylchloride is unique due to the presence of the oxolane ring, which imparts distinct chemical properties and reactivity compared to other methanesulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C6H11ClO3S |
|---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
(2-methyloxolan-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-6(3-2-4-10-6)5-11(7,8)9/h2-5H2,1H3 |
InChI Key |
KMIJIIPOLKMMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCO1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15312487.png)
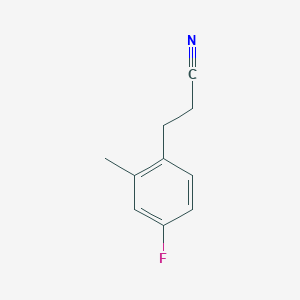
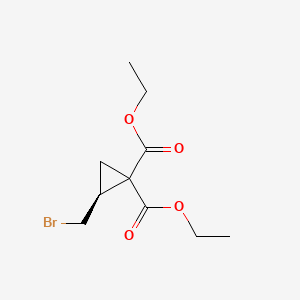
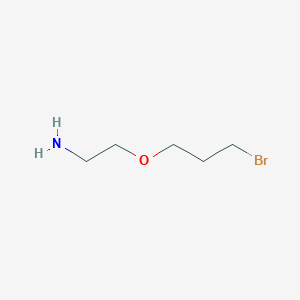
![[(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl][(2-methylthiophen-3-yl)methyl]amine hydrochloride](/img/structure/B15312508.png)
